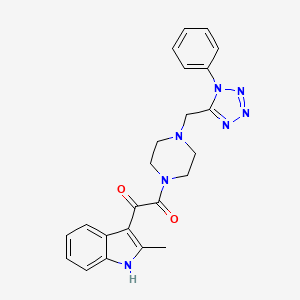

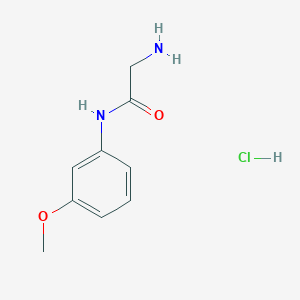

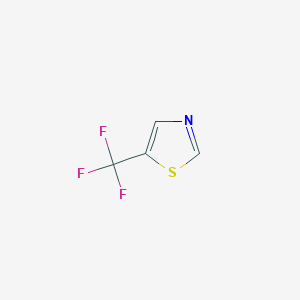

![molecular formula C32H39IN2O4 B2694662 1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene CAS No. 1399008-27-5](/img/structure/B2694662.png)

1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reaction of arylaldehydes , substituted 1,3-dicarbonyl compounds , and urea/thiourea under neat conditions. The ionic salt [BCMIM][Cl] (1,3-bis(carboxymethyl)imidazolium chloride) serves as a sustainable, recyclable, and metal-free ionic catalyst. The methodology provides high yields of the substituted dihydropyrimidin-2(1H)-one/thiones (DHPMs) with excellent atom economy and minimal catalyst loading .

Aplicaciones Científicas De Investigación

Radical Decomposition and Conjugate Addition

Radical decomposition of diacyloxyiodobenzenes, followed by decarboxylation and conjugate addition to dehydroamino acid derivatives, can lead to new analogues of diaminopimelic acid, which are significant in the synthesis of peptides and other nitrogen-containing compounds (Sutherland & Vederas, 2002).

Phase Transfer Catalyzed Polymerization

Diacyloxyiodobenzenes are used in phase transfer catalyzed polymerization reactions to synthesize compounds with mesomorphic behavior. These compounds are important for creating materials with specific optical and electronic properties, such as liquid crystals (Pugh & Percec, 1990).

Conducting Polymers from Low Oxidation Potential Monomers

Electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including those synthesized from diacyloxyiodobenzenes, can produce conducting polymers. These polymers are stable in their conducting form due to their low oxidation potentials, making them valuable for electronic applications (Sotzing et al., 1996).

Dearomatization and Synthesis of Complex Molecules

The oxidative dearomatization of arenes mediated by diacyloxyiodobenzenes can lead to highly functionalized compounds. These methodologies are useful for synthesizing complex molecular structures, such as those found in natural products and pharmaceuticals (Lebrasseur et al., 2005).

Dynamic NMR and DFT Investigation

Studies on bis(acetoxy)iodobenzenes reveal dynamic processes involving the interchange of oxygen atoms of the acyloxy groups, which are important for understanding reaction mechanisms and the stability of intermediate species in synthetic chemistry (Fusaro et al., 2012).

Propiedades

IUPAC Name |

N-[(2S)-2-[2-iodo-3-[(2S)-1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yl]oxyphenoxy]propyl]-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39IN2O4/c1-18-12-20(3)28(21(4)13-18)31(36)34-16-24(7)38-26-10-9-11-27(30(26)33)39-25(8)17-35-32(37)29-22(5)14-19(2)15-23(29)6/h9-15,24-25H,16-17H2,1-8H3,(H,34,36)(H,35,37)/t24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYNHBKHWBZEMW-DQEYMECFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)OC2=C(C(=CC=C2)OC(C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC[C@H](C)OC2=C(C(=CC=C2)O[C@@H](C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39IN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

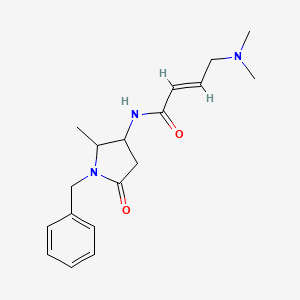

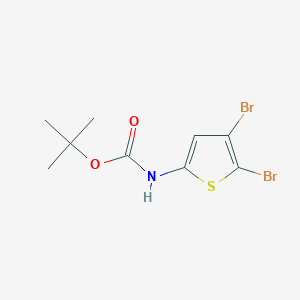

![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)

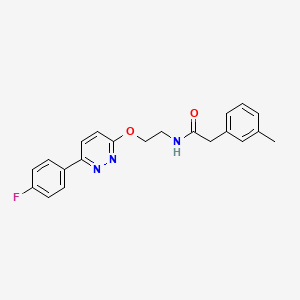

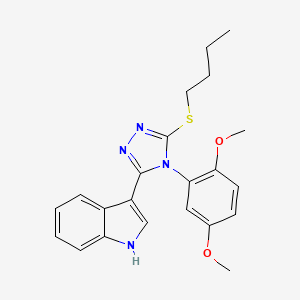

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)

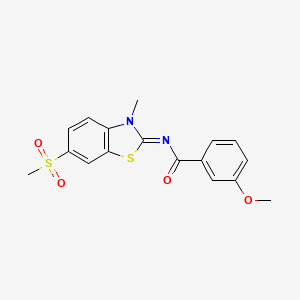

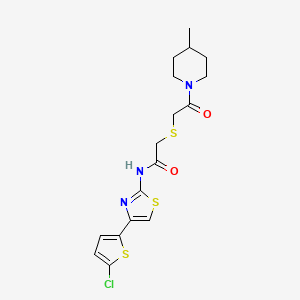

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)